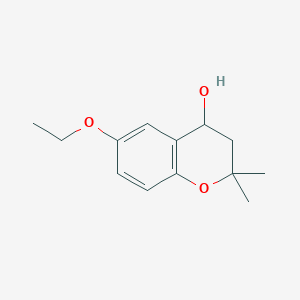
6-Ethoxy-2,2-dimethylchroman-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-2,2-dimethylchroman-4-ol is a synthetic derivative of vitamin E, known for its potent antioxidant properties. This compound is part of the chroman family, which includes various biologically active molecules. The structure of this compound consists of a chroman ring with ethoxy and dimethyl substituents, contributing to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2,2-dimethylchroman-4-ol typically involves the following steps:
Formation of the Chroman Ring: The chroman ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an ethyl halide reacts with the hydroxyl group of the chroman ring in the presence of a base.
Dimethyl Substitution: The dimethyl groups are introduced through alkylation reactions, often using methyl iodide or methyl sulfate as the alkylating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethoxy-2,2-dimethylchroman-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chroman ring to dihydrochroman derivatives.
Substitution: The ethoxy and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides, amines, and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
6-Ethoxy-2,2-dimethylchroman-4-ol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antioxidant mechanisms and radical scavenging activities.
Biology: Investigated for its protective effects against oxidative stress in cellular and animal models.
Medicine: Explored for potential therapeutic applications in diseases related to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
Industry: Utilized in the formulation of cosmetics and skincare products due to its antioxidant properties.
Mécanisme D'action
The primary mechanism of action of 6-Ethoxy-2,2-dimethylchroman-4-ol involves its ability to scavenge free radicals and reactive oxygen species. This antioxidant activity is attributed to the presence of the chroman ring, which can donate hydrogen atoms to neutralize free radicals. The compound also interacts with various molecular targets, including enzymes and cellular membranes, to protect against oxidative damage.
Comparaison Avec Des Composés Similaires
6-Ethoxy-2,2-dimethylchroman-4-ol is compared with other similar compounds such as:
Trolox: Another vitamin E derivative with similar antioxidant properties.
Chroman-4-one: A related compound with a different substitution pattern, exhibiting distinct biological activities.
Chroman-2-ol: A compound with hydroxyl groups at different positions, affecting its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its antioxidant activity and makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
6-ethoxy-2,2-dimethyl-3,4-dihydrochromen-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-15-9-5-6-12-10(7-9)11(14)8-13(2,3)16-12/h5-7,11,14H,4,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBKSEGFBFWCKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(CC2O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














